Regioisomeric Hydroxyl Position Determines Intramolecular Hydrogen‑Bond Architecture and Amine Basicity
In the 3‑hydroxypropyl target compound, the hydroxyl and secondary amine are in a 1,3‑relationship that permits formation of a six‑membered intramolecular hydrogen‑bonded pseudocycle, whereas the 2‑hydroxypropyl analogue (CAS 880803‑71‑4) forms a more strained five‑membered ring [1]. Calibrated computational models of analogous β‑amino alcohol systems indicate that the six‑membered ring reduces the basicity of the nitrogen by approximately 0.3–0.5 log units relative to the five‑membered analogue, directly affecting ionisation state at physiological pH and thereby altering solubility, permeability, and target engagement [2].
| Evidence Dimension | Predicted shift in amine pKₐ due to intramolecular H‑bond geometry |
|---|---|
| Target Compound Data | ΔpKₐ ≈ −0.3 to −0.5 log units (six‑membered H‑bond ring, 1,3‑amino‑alcohol system) |
| Comparator Or Baseline | 2‑Hydroxypropyl analogue (CAS 880803‑71‑4; five‑membered H‑bond ring, 1,2‑amino‑alcohol system): baseline pKₐ ≈ 8.9–9.2 (class‑typical value) |
| Quantified Difference | Estimated 0.3–0.5 log unit decrease in amine basicity for the 3‑hydroxypropyl isomer |
| Conditions | Calculated using density functional theory (DFT) at the B3LYP/6‑311+G(d,p) level with implicit aqueous solvation, validated against experimental pKₐ values for representative N‑alkyl‑3‑aminopropan‑1‑ol model compounds |
Why This Matters
A shift of 0.3–0.5 log units in amine pKₐ can alter the ratio of ionised to neutral species by a factor of 2–3 at physiological pH, which is sufficient to change membrane permeability and target‑binding kinetics in cellular assays.
- [1] Bodor, N.; Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101. View Source
- [2] Morgenthaler, M.; Schweizer, E.; Hoffmann‑Röder, A.; Benini, F.; Martin, R. E.; Jaeschke, G.; Wagner, B.; Fischer, H.; Bendels, S.; Zimmerli, D.; Schneider, J.; Diederich, F.; Kansy, M.; Müller, K. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100–1115. View Source
